![molecular formula C20H30N4O B6111189 2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)
2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
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Overview
Description
2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, commonly known as BZP, is a psychoactive compound that belongs to the chemical class of piperazines. BZP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mechanism of Action
BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and physiological effects:
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause hyperthermia and dehydration. It also has effects on the immune system, including the activation of immune cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well-characterized. However, BZP is a controlled substance in many countries, which can limit its availability for research purposes. Additionally, the use of BZP in lab experiments may be restricted due to its potential for abuse.
Future Directions
There are several potential future directions for research on BZP. One area of interest is the development of new drugs based on the structure of BZP that have improved therapeutic potential for neurological disorders. Another area of interest is the study of the long-term effects of BZP use on the brain and other organs. Finally, research on the potential use of BZP as a tool for studying the mechanisms of action of other stimulant drugs could lead to new insights into the treatment of neurological disorders.
Synthesis Methods
BZP can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and ethanol. The synthesis of BZP is relatively simple and can be performed using standard laboratory techniques.
Scientific Research Applications
BZP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant effects similar to those of amphetamines, and it has been used as a model compound to study the mechanisms of action of these drugs. BZP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
properties
IUPAC Name |
2-[1-benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-3-24-17(2)19(13-21-24)15-22-10-11-23(20(16-22)9-12-25)14-18-7-5-4-6-8-18/h4-8,13,20,25H,3,9-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUXRFYUMUALRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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